molecular formula C13H16N2O4S B4303625 6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 31794-46-4

6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B4303625
CAS RN: 31794-46-4
M. Wt: 296.34 g/mol
InChI Key: PQICQXKRRWRJCM-UHFFFAOYSA-N
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Description

6-(piperidin-1-ylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of PPSB-3 and has a molecular formula of C13H16N2O4S.

Mechanism of Action

The mechanism of action of PPSB-3 involves the formation of a complex with copper ions. This complex formation leads to a change in the fluorescence properties of PPSB-3, which can be used for the detection of copper ions.
Biochemical and Physiological Effects:
PPSB-3 has been found to have no significant biochemical or physiological effects. However, its potential applications as a fluorescent probe for the detection of copper ions can have significant implications in the field of environmental monitoring and disease diagnosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PPSB-3 as a fluorescent probe is its high selectivity and sensitivity towards copper ions. However, one of the major limitations of using PPSB-3 is its potential interference with other metal ions, which can lead to false-positive results.

Future Directions

There are several future directions for the research on PPSB-3. Some of the potential areas of research include the development of PPSB-3 based sensors for the detection of copper ions in environmental samples, the use of PPSB-3 for the diagnosis of copper-related diseases, and the development of PPSB-3 based fluorescent probes for other metal ions.

Scientific Research Applications

PPSB-3 has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. It has been found that PPSB-3 shows high selectivity and sensitivity towards copper ions.

properties

IUPAC Name

6-piperidin-1-ylsulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c16-13-9-19-12-5-4-10(8-11(12)14-13)20(17,18)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQICQXKRRWRJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213528
Record name 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49721422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(piperidylsulfonyl)-2H,4H-benzo[e]1,4-oxazin-3-one

CAS RN

31794-46-4
Record name 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31794-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Piperidinylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 15 mL screw cap vial was added 4-hydroxy-3-nitrobenzene-1-sulfonyl chloride (238 mg, 1.0 mmol) and piperidine (102 mg, 1.2 mmol) in DCM (5.0 mL) followed by triethylamine (346 μL, 2.5 mmol). After stirring at 23° C. for 1 h, the reaction was concentrated in vacuo and the resulting residue was taken up in sat aqueous NaHCO3. The resulting solid was isolated by filtration, washed with water and dried in vacuo to give a white solid. The material was subsequently alkylated using the general procedure for alkylation of substituted 2-nitrophenols using methyl bromoacetate as the alkylating agent followed by treatment in the general procedure for reduction of nitro group and subsequent ring closure to give the title compound as a white solid: 1H NMR (DMSO-d6, 400 MHz): δ=10.91 (s, 1H), 7.21-7.32 (m, 2H), 7.15 (d, J=8.1 Hz, 1H), 4.71 (s, 2H), 2.85 (t, J=5.1 Hz, 4H), 1.46-1.62 (m, 4H), 1.37 ppm (d, J=5.1 Hz, 2H). ESI-MS: m/z 297.1 (M+H)+.
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
346 μL
Type
reactant
Reaction Step Two
[Compound]
Name
substituted 2-nitrophenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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